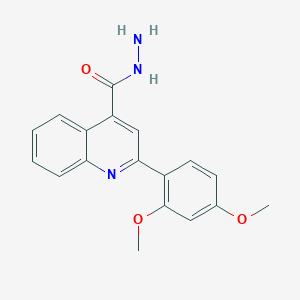

2-(2,4-Dimethoxyphenyl)quinoline-4-carbohydrazide

Übersicht

Beschreibung

The compound "2-(2,4-Dimethoxyphenyl)quinoline-4-carbohydrazide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with dimethoxyphenyl and quinoline structures, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis and characterization of compounds with dimethoxyphenyl groups and quinoline moieties are explored, which may share some similarities with the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions, as seen in the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, where acetic acid mediated the reaction . Similarly, the synthesis of 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile was characterized by various spectroscopic techniques, indicating a complex synthetic route that may be relevant to the synthesis of "2-(2,4-Dimethoxyphenyl)quinoline-4-carbohydrazide" .

Molecular Structure Analysis

Crystal structure analysis and in silico studies provide insights into the molecular geometry of related compounds. For example, the crystal structure of 8-(2,3-dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinoline was determined, revealing a chair-like conformation of the seven-membered ring . Additionally, the asymmetric unit of a co-crystal involving a dimethoxyphenyl-substituted compound showed significant twisting of the rings, which could be indicative of the structural behavior of "2-(2,4-Dimethoxyphenyl)quinoline-4-carbohydrazide" .

Chemical Reactions Analysis

The reactivity of compounds with dimethoxyphenyl and quinoline structures has been studied, such as the use of 6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide as a derivatization reagent for carboxylic acids . This suggests that the hydrazide group in similar compounds can react with carboxylic acids to form fluorescent derivatives, which may be applicable to the chemical reactions of "2-(2,4-Dimethoxyphenyl)quinoline-4-carbohydrazide" .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through various analyses. For instance, the thermodynamic properties of a novel pyrano[3,2-c]quinoline derivative were calculated at different temperatures, and its nonlinear optical behavior was confirmed through the calculation of its hyperpolarizability values . The fluorescence properties of derivatization reagents based on quinoxalinone derivatives were also characterized, indicating potential fluorescence applications for similar compounds .

Wissenschaftliche Forschungsanwendungen

Quinoline Derivatives in Medicinal Chemistry

Quinoline derivatives have been extensively explored for their biological activities, including anticancer, antimalarial, antimicrobial, and antifungal properties. These compounds are recognized for their role in drug development, where the quinoline moiety serves as a core scaffold for designing new therapeutic agents. Studies have highlighted the significance of quinoline and quinazoline alkaloids, with compounds like quinine and camptothecin being notable examples for their antimalarial and anticancer applications, respectively (Xiao-fei Shang et al., 2018). Further, quinoline derivatives containing polar substituents have shown effectiveness as corrosion inhibitors, illustrating their application beyond pharmacology and highlighting their chemical versatility (C. Verma, M. Quraishi, E. Ebenso, 2020).

Applications in Optoelectronic Materials

Quinoline derivatives have also found applications in optoelectronic materials, such as in the development of organic light-emitting diodes (OLEDs) and other luminescent devices. The incorporation of quinoline and pyrimidine rings into π-extended conjugated systems has been shown to be valuable for creating novel optoelectronic materials with desirable electroluminescent properties (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

Environmental Applications

In environmental science, quinoline derivatives have been studied for their degradation pathways and the removal of pollutants. For instance, photocatalytic degradation studies have focused on understanding how these compounds can be broken down in water treatment processes, offering insights into mitigating environmental pollution (P. Pichat, 1997).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(2,4-dimethoxyphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-23-11-7-8-13(17(9-11)24-2)16-10-14(18(22)21-19)12-5-3-4-6-15(12)20-16/h3-10H,19H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNVODKQDCAMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001184613 | |

| Record name | 2-(2,4-Dimethoxyphenyl)-4-quinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001184613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethoxyphenyl)quinoline-4-carbohydrazide | |

CAS RN |

438211-61-1 | |

| Record name | 2-(2,4-Dimethoxyphenyl)-4-quinolinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438211-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dimethoxyphenyl)-4-quinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001184613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307294.png)

![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307295.png)

![1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307310.png)

![2-Benzhydryl-2,7-diazaspiro[3.5]nonane](/img/structure/B1307319.png)

![4-{[5-({[(3-Fluorobenzyl)oxy]imino}methyl)-2-pyridinyl]oxy}benzenecarbonitrile](/img/structure/B1307324.png)